3-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one
CAS No.: 2098037-28-4
Cat. No.: VC3121950
Molecular Formula: C11H20ClNO2
Molecular Weight: 233.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2098037-28-4 |
|---|---|
| Molecular Formula | C11H20ClNO2 |
| Molecular Weight | 233.73 g/mol |
| IUPAC Name | 3-chloro-1-[4-(ethoxymethyl)piperidin-1-yl]propan-1-one |
| Standard InChI | InChI=1S/C11H20ClNO2/c1-2-15-9-10-4-7-13(8-5-10)11(14)3-6-12/h10H,2-9H2,1H3 |
| Standard InChI Key | YJWWJVJVRZCAAE-UHFFFAOYSA-N |
| SMILES | CCOCC1CCN(CC1)C(=O)CCCl |
| Canonical SMILES | CCOCC1CCN(CC1)C(=O)CCCl |
Introduction
3-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one is a synthetic organic compound with a molecular formula of C11H20ClNO2 and a molecular weight of 233.73 g/mol. It is part of a broader class of compounds that have garnered attention for their potential applications in pharmaceutical and chemical research. This article aims to provide a comprehensive overview of its chemical properties, potential applications, and relevant research findings.
3.1. Pharmaceutical Applications
Compounds similar to 3-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one are often explored for their pharmacological properties, including antimicrobial and anti-inflammatory activities. The presence of the piperidine ring is crucial for interacting with biological targets, which can lead to therapeutic effects.
3.2. Chemical Synthesis
This compound can serve as a precursor or intermediate in the synthesis of more complex molecules. Its reactivity, particularly the chlorine atom, allows for various chemical transformations, making it useful in organic synthesis.
Research Findings
While specific research on 3-Chloro-1-(4-(ethoxymethyl)piperidin-1-yl)propan-1-one is limited, studies on similar compounds suggest potential applications:
-
Antimicrobial Activity: Piperidine derivatives have shown efficacy against various bacterial strains, highlighting their potential as antimicrobial agents.
-
Cytotoxic Effects: Some piperidine-based compounds exhibit cytotoxicity against cancer cell lines, indicating potential in cancer therapy.
Safety and Handling
Handling this compound requires proper safety precautions, including wearing protective gear such as gloves, masks, and goggles to avoid skin contact and inhalation of vapors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume